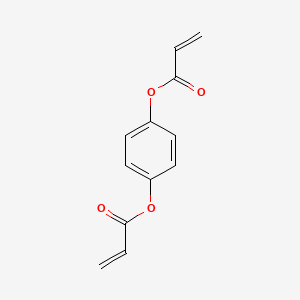

1,4-Phenylene diacrylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-prop-2-enoyloxyphenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMVHMOAIMOMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986481 | |

| Record name | 1,4-Phenylene diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6729-79-9 | |

| Record name | p-Phenylene diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6729-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Phenylene diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006729799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phenylene diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-phenylene diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Phenylene Diacrylate and Its Derivatives

Esterification Reactions for Diacrylate Synthesis

Esterification represents a fundamental and direct pathway to 1,4-phenylene diacrylate, typically involving the reaction of a hydroquinone (B1673460) with an acrylic acid derivative. This can be achieved through direct esterification or by transesterification.

Direct Esterification Approaches

Direct esterification involves the reaction of a diol, such as hydroquinone or its substituted derivatives, with acrylic acid or acryloyl chloride. Acid catalysts are often employed to facilitate the reaction with acrylic acid, while the use of acryloyl chloride offers a more reactive pathway. For instance, the synthesis of nematic liquid crystal diacrylates, such as 2-t-butyl-1,4-phenylene bis(4-(6-(acryloyloxy)hexyloxy)benzoate), has been achieved through a modified esterification procedure. This method utilizes 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in conjunction with dicyclohexylcarbodiimide (B1669883) (DCC) as an esterification-promoting agent, conducted in an inert nitrogen atmosphere. researchgate.net

Another approach involves the acid-catalyzed esterification of alcohols with acrylic acid. While not directly for this compound, the synthesis of 2-octyl acrylate (B77674) from 2-octanol (B43104) and acrylic acid using a heterogeneous sulfonic acid catalyst demonstrates the principles. google.com Such reactions are typically performed at temperatures ranging from 60°C to 130°C, with higher temperatures increasing the reaction rate but also potentially leading to more side reactions. google.com

Transesterification Routes

Transesterification is an alternative method for producing esters, involving the exchange of the alkoxy group of an existing ester with an alcohol. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of diacrylate synthesis, a (meth)acrylic acid ester can be reacted with a diol in the presence of a suitable catalyst. For example, a method for synthesizing carboxylic acid esters via transesterification between a (meth)acrylic acid ester and an alcohol has been developed using a magnesium phenoxide catalyst. google.com This reaction can be applied to diols to produce diacrylates.

The transesterification of methyl-10-undecenoate with diols like 1,4-cyclohexanedimethanol, catalyzed by (cyclopentadienyl)titanium trichlorides, showcases a highly efficient and selective method for creating esters from bio-based sources. acs.org This approach can achieve quantitative conversion to the desired diester product. acs.org Lipase enzymes are also effective catalysts for transesterification under mild conditions, representing a green chemistry approach to polyester (B1180765) synthesis. nih.gov These enzymatic methods can be highly selective for specific alcohols. researchgate.net

| Method | Reactants | Catalyst/Conditions | Product Type |

| Direct Esterification | 2-t-butyl-hydroquinone, 4-(6-(acryloyloxy)hexyloxy)benzoic acid | DMAP, DCC, Nitrogen atmosphere | Nematic liquid crystal diacrylate researchgate.net |

| Transesterification | (Meth)acrylic acid ester, Diol | Magnesium phenoxide | Di(meth)acrylate google.com |

| Transesterification | Methyl-10-undecenoate, 1,4-Cyclohexanedimethanol | CpTiCl3, 120°C | Diester acs.org |

Horner–Emmons Condensation for this compound Precursors

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene. wikipedia.org It is used to synthesize precursors to diacrylates, specifically compounds containing a 1,4-phenylene vinylene structure, by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgtcichemicals.com

Synthesis of Phosphonate (B1237965) Esters

The essential precursors for the HWE reaction are phosphonate esters. These are commonly prepared via the Michaelis-Arbuzov reaction, which involves the alkylation of a trialkyl phosphite (B83602) with an alkyl halide. alfa-chemistry.comorganicchemistrydata.org For instance, simple keto- and ester-substituted phosphonates are readily synthesized by reacting a trialkyl phosphite with an appropriate alkyl bromide or iodide. organicchemistrydata.org The byproducts of this reaction, such as volatile methyl bromide when using trimethyl phosphite, are easily removed. alfa-chemistry.com This method provides a reliable route to the phosphonate reagents needed for the subsequent olefination step.

Reaction with Terephthalaldehyde (B141574)

In the context of synthesizing this compound precursors, terephthalaldehyde serves as the dialdehyde (B1249045) component. The HWE reaction is carried out by first deprotonating a phosphonate ester, such as triethyl phosphonoacetate, with a base to form a nucleophilic carbanion. youtube.com This anion then reacts with both aldehyde groups on terephthalaldehyde. The reaction between terephthalaldehyde and triethyl phosphonoacetate using sodium hydride as a base in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) yields (2E,2′E)-diethyl 3,3′-(1,4-phenylene)diacrylate. researchgate.netgoogle.com This resulting diacrylate ester is a key intermediate which contains the desired trans-vinylene linkages across the phenylene ring. researchgate.net The HWE reaction is advantageous as the water-soluble phosphate (B84403) byproduct is easily separated from the organic product. alfa-chemistry.com

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield |

| Terephthalaldehyde | Triethyl phosphonoacetate | Sodium Hydride / THF | (2E,2′E)-Diethyl 3,3′-(1,4-phenylene)diacrylate researchgate.net | 89% researchgate.net |

Synthesis via Acryloyloxybenzoyl Chloride Condensation

This synthetic route involves the use of a pre-functionalized acyl chloride, specifically p-acryloyloxybenzoyl chloride (ABC), which is then reacted with a nucleophile. This method is particularly useful for building more complex diacrylate derivatives.

A notable example is the synthesis of the novel cross-linking agent, ((ethane-1,2-diylbis(azanediyl))bis(carbonyl))bis(4,1-phenylene) diacrylate (ABCEDA). This compound was prepared through the condensation reaction of p-acryloyloxybenzoyl chloride (ABC) with ethylenediamine. dergipark.org.tr The reaction is typically carried out in a solvent like acetone, with triethylamine (B128534) added to act as a base to neutralize the hydrochloric acid byproduct. dergipark.org.tr A catalytic amount of pyridine (B92270) may also be used. dergipark.org.tr This approach yielded the target diacrylate at approximately 68 wt%. dergipark.org.tr

Similarly, other diacrylate derivatives have been synthesized using this strategy. The condensation of p-acryloyloxybenzoyl chloride with 4-hydroxybenzophenone (B119663) is another reported application of this reactive intermediate. sigmaaldrich.com This highlights the versatility of using a functionalized acyl chloride to introduce the acrylate group along with a phenyl benzoate (B1203000) substructure in a single step.

Synthesis of Substituted 1,4-Phenylene Diacrylates

The synthesis of substituted 1,4-phenylene diacrylates and related compounds involves diverse chemical strategies tailored to the specific substituents on the phenylene ring. These substituents play a crucial role in modifying the physical and chemical properties of the resulting monomers and polymers.

Methyl-Substituted Phenylene Diacrylates

Methyl-substituted phenylene diacrylates are a class of compounds where one or more hydrogen atoms on the central phenyl ring are replaced by methyl groups.

A notable example is the synthesis of diethyl 3,3'-(2,5-dimethyl-1,4-phenylene)(2E,2'E)-diacrylate. This compound can be prepared via a Wittig reaction. The process involves reacting 2,5-dimethylterephthalaldehyde (B2495441) with a stabilized Wittig ylide in a solvent like dry dichloromethane (B109758) (DCM) at room temperature. researchgate.net The reaction proceeds for several hours under a nitrogen atmosphere to yield the target diacrylate compound. researchgate.net

More complex methyl-substituted diacrylates, often used as liquid crystal monomers, have also been synthesized. An example is 2-methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate), also known as RM82. This type of molecule can be combined with other monomers, such as methyl methacrylate (B99206) (MMA), using a casting solution method. Subsequent photopolymerization, often initiated by a radical initiator like benzoyl peroxide (BPO), is used to form a thin polymer layer. researchgate.net

Table 1: Synthesis of Diethyl 3,3'-(2,5-dimethyl-1,4-phenylene)(2E,2'E)-diacrylate

| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,5-Dimethylterephthalaldehyde | Stabilized Wittig Ylide | Wittig Reaction | Dry DCM, Room Temperature, N₂ atmosphere, 5h | Diethyl 3,3'-(2,5-dimethyl-1,4-phenylene)(2E,2'E)-diacrylate | researchgate.net |

Ether-Substituted Phenylene Vinylene Derivatives (as related structural motifs)

Ether-substituted poly(1,4-phenylene vinylene) (PPV) derivatives are not diacrylates but are important related structures known for their applications in organic electronics. Their synthesis provides insight into the modification of the phenylene backbone. Several methods are employed for their synthesis:

Horner-Emmons Coupling: This is a common method for synthesizing new ether-substituted PPV derivatives. nih.govacs.org

Olefin Metathesis and Wittig-Type Coupling: A precise synthesis of oligo(2,5-dialkoxy-1,4-phenylene vinylene)s (OPVs) can be achieved through a combination of acyclic diene metathesis (ADMET) polymerization and a subsequent Wittig-type cleavage. acs.orgacs.orgnih.gov This approach allows for strict control over the number of repeat units. The metathesis step often uses a molybdenum-alkylidene complex as a catalyst. acs.org

Gilch Route: A modified Gilch polymerization route can be used to synthesize soluble PPV derivatives substituted with crown ether units. rsc.org This reaction typically involves the polymerization of a di-halogenated monomer using a strong base like potassium tert-butoxide. rsc.org

Table 2: Synthetic Routes for Ether-Substituted Phenylene Vinylene Derivatives

| Synthetic Method | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Horner-Emmons Coupling | Phosphonate esters, base | PPV derivatives | nih.govacs.org |

| Olefin Metathesis & Wittig Coupling | Molybdenum-alkylidene complex | Well-defined OPVs | acs.orgacs.orgnih.gov |

| Modified Gilch Route | Potassium tert-butoxide | Crown ether-substituted PPVs | rsc.org |

Didecyl-substituted derivatives (as related structural motifs)

Poly(2,5-didecyl-p-phenylene vinylene) (PDDPV) is another related structural motif where long alkyl chains are attached to the phenylene ring to improve solubility. The synthesis is typically a multi-step process that utilizes a Horner-Emmons polycondensation reaction. researchgate.netuh.edu

A representative synthesis involves:

Preparation of 1,4-didecylbenzene (B8674401) from 1-bromodecane (B1670165) and magnesium to form a Grignard reagent, which is then coupled. uh.edu

The resulting 1,4-didecylbenzene is brominated to yield 1,4-bis(bromomethyl)-2,5-didecylbenzene. uh.edu

This dibromide is then reacted with triethylphosphite in an Arbuzov reaction to form the corresponding diphosphonate monomer, 1,4-bis(diethylphosphonate)2,5-didecylbenzene. uh.edu

Finally, a Horner-Emmons polycondensation between the diphosphonate monomer and didecylterephthalaldehyde is carried out in the presence of a base like potassium tert-butoxide in a solvent such as anhydrous DMF at elevated temperatures to yield the PDDPV polymer. uh.edu

Table 3: Key Steps in the Synthesis of Poly(2,5-didecyl-p-phenylene vinylene) (PDDPV)

| Step | Reaction | Key Reagents | Reference |

|---|---|---|---|

| 1 | Arbuzov Reaction | 1,4-bis(bromomethyl)-2,5-didecylbenzene, triethylphosphite | uh.edu |

| 2 | Horner-Emmons Polycondensation | Diphosphonate monomer, didecylterephthalaldehyde, potassium tert-butoxide | uh.edu |

DOPO-containing poly(phenylene oxide)s (as related structural motifs)

Poly(phenylene oxide)s containing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) are synthesized as flame-retardant materials. Their synthesis showcases the incorporation of complex heterocyclic moieties. The synthesis is generally a three-stage process: mdpi.comnih.govresearchgate.net

Friedel-Crafts Acylation: 2,6-dimethylphenol (B121312) (2,6-DMP) is reacted with an acyl chloride in a Friedel-Crafts acylation to produce ketone derivatives. mdpi.comnih.gov

Condensation with DOPO: The ketone derivatives then undergo a condensation reaction with DOPO and additional 2,6-DMP to form DOPO-substituted bisphenol monomers. mdpi.comnih.gov

Oxidative Coupling Polymerization: The DOPO-substituted bisphenols are copolymerized with 2,6-DMP. This polymerization is an oxidative carbon-oxygen coupling reaction that uses a copper(I) bromide/N-butyldimethylamine (CuBr/DMBA) catalyst system under a continuous flow of oxygen. mdpi.comnih.govresearchgate.net

Table 4: Synthesis of DOPO-Containing Poly(phenylene oxide)s

| Stage | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2,6-DMP, Acyl Chlorides | mdpi.comnih.gov |

| 2 | Condensation | Ketone derivative, DOPO, 2,6-DMP | mdpi.comnih.gov |

| 3 | Oxidative Coupling Polymerization | DOPO-bisphenol, 2,6-DMP, CuBr/DMBA, O₂ | mdpi.comnih.govresearchgate.net |

Catalytic Systems in this compound Synthesis

The synthesis of this compound and its derivatives, as well as their subsequent polymerization, relies on various catalytic systems.

For the synthesis of the base monomer, this compound, a common method is the esterification of hydroquinone with acryloyl chloride. This Schotten-Baumann-type reaction is typically performed in the presence of a tertiary amine base, such as triethylamine, which acts as a scavenger for the hydrogen chloride (HCl) byproduct.

In the synthesis of derivatives and related motifs, specific catalysts are crucial:

Wittig Reaction: The synthesis of methyl-substituted diacrylates can utilize stabilized Wittig ylides, which function as reagents to form carbon-carbon double bonds. researchgate.net

Horner-Emmons Reaction: This reaction, used for phenylene vinylene synthesis, employs a strong base like potassium tert-butoxide to deprotonate the phosphonate ester, forming a carbanion that reacts with an aldehyde. uh.edu

Metathesis Polymerization: Acyclic diene metathesis (ADMET) polymerization uses well-defined transition metal catalysts, such as molybdenum-alkylidene complexes, to form poly(arylene vinylene)s. acs.orgrsc.org

Oxidative Coupling Polymerization: The synthesis of poly(phenylene oxide)s is catalyzed by copper-amine complexes. A highly effective system is composed of copper(I) bromide (CuBr) and an amine ligand like N-butyldimethylamine (DMBA), which facilitates the polymerization in the presence of oxygen. mdpi.comnih.govresearchgate.net

For the polymerization of this compound, typically to form monolithic materials for chromatography, a thermally initiated free-radical polymerization is used. nih.gov This process employs a radical initiator, with alpha,alpha'-azoisobutyronitrile (AIBN) being a common choice. nih.govresearchgate.net

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its derivatives are critical to obtaining materials with the desired properties and purity. Standard organic chemistry laboratory techniques are employed, tailored to the specific physical state (solid/liquid) and solubility of the target compound and impurities.

Commonly used techniques include:

Extraction and Washing: After synthesis, the reaction mixture is often worked up by extraction with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is then washed sequentially with water, acidic or basic solutions to remove unreacted starting materials or catalysts, and finally with brine to remove residual water. acs.orgmdpi.com

Drying: The washed organic phase is dried over an anhydrous inorganic salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. acs.orgmdpi.com

Concentration: The solvent is removed from the dried solution under reduced pressure using a rotary evaporator to yield the crude product. acs.org

Precipitation and Recrystallization: This is the most common method for purifying solid products. The crude material is dissolved in a minimum amount of a suitable hot solvent and allowed to cool, causing the desired compound to crystallize while impurities remain in the solution. An alternative is precipitation, where the crude product is dissolved and then added dropwise to a large volume of an "anti-solvent" in which the product is insoluble, causing it to precipitate out. mdpi.com Common solvent/anti-solvent systems include dissolving in a good solvent like THF or chloroform (B151607) and precipitating in methanol, ethanol, or hexane. uh.edumdpi.com

Filtration and Vacuum Drying: The purified solid is collected by filtration and washed with a cold solvent to remove any remaining mother liquor. The final product is then dried under vacuum to remove all traces of solvent. uh.edumdpi.com

For polymeric materials, purification often involves repeated precipitation steps to remove low molecular weight oligomers and other impurities. uh.edu

Polymerization Mechanisms and Kinetics of 1,4 Phenylene Diacrylate Systems

Photoinitiated Polymerization Kinetics

Photoinitiated polymerization is a common method for curing 1,4-phenylene diacrylate and its derivatives, offering spatial and temporal control over the reaction. The kinetics of this process are complex, involving initiation, propagation, and termination steps, each of which can be affected by the reaction conditions.

For instance, in the photopolymerization of a liquid crystalline diacrylate monomer, the rate of polymerization was found to have a 0.65 order dependence on the photoinitiator concentration (2,2-dimethoxy-2-phenylacetophenone). kpi.ua This suggests a mixed termination mechanism, involving both first-order (intramolecular) and second-order (bimolecular) termination reactions. kpi.ua The choice of photoinitiator is also crucial, as its absorption spectrum must overlap with the emission spectrum of the light source for efficient radical generation. nih.gov Different photoinitiators can lead to different polymerization rates and final properties even at the same concentration due to variations in their quantum yield and initiation efficiency. researchgate.net

| Photoinitiator System | Concentration (wt%) | Effect on Polymerization Rate (Rp) | Effect on Degree of Conversion (DC) | Reference |

| 2,2-dimethoxy-2-phenylacetophenone | Varied | Rp increases with concentration (0.65 order) | - | kpi.ua |

| Camphorquinone (CQ) / Amine | Varied | Rp lower with PPD and CQ/PPD systems | DC comparable at intermediate concentrations | researchgate.net |

| Benzophenone | 1 wt% in monomer mixture | Effective for initiating polymerization | High conversion achieved | nycu.edu.tw |

Light intensity is another key parameter that directly influences the rate of photoinitiated polymerization. A higher light intensity generally leads to a faster polymerization rate because it increases the rate of radical generation from the photoinitiator. nih.govacs.org This relationship has been described by a power law, where the polymerization rate is proportional to the light intensity raised to a certain power, often between 0.5 and 1.0, depending on the termination mechanism. nih.gov

| Light Intensity | Effect on Polymerization Rate | Effect on Limiting Conversion | Reference |

| Increasing Intensity | Increases | Can decrease due to early vitrification | nih.govacs.org |

| Lower Intensity | Decreases | May increase by allowing more chain mobility | acs.org |

The temperature at which photopolymerization is carried out has a profound effect on the reaction kinetics, primarily because it influences the phase of the this compound monomer system (crystalline, liquid crystalline, or isotropic). The mobility of the monomer and the growing polymer chains is highly dependent on the phase, which in turn affects the rates of propagation and termination.

In the crystalline state, below the melting point, the monomer molecules are held in a fixed lattice. This significantly restricts their mobility, leading to a very low polymerization rate. kpi.ua However, the specific arrangement of the molecules in the crystal can sometimes be favorable for polymerization. kpi.ua As the temperature approaches the melting point, the polymerization rate tends to increase as the molecules gain more vibrational and rotational freedom. kpi.ua

In the liquid crystalline (mesomorphic) phase, the monomers exhibit a degree of orientational order, which can significantly influence polymerization kinetics. The polymerization of acrylate (B77674) groups in the mesomorphic phases is often fast and proceeds to high conversion. researchgate.netscispace.com Interestingly, in some liquid crystalline diacrylate systems, the initial polymerization rate in the liquid crystalline state is found to be largely independent of temperature over a certain range. kpi.ua This has been attributed to a compensation effect where the increase in the propagation rate with temperature is offset by a similar increase in the termination rate. kpi.ua The ordered structure of the liquid crystalline phase can facilitate polymerization, and in some cases, the rate in this phase is faster than in the isotropic phase, particularly at higher temperatures. researchgate.net

Above the clearing temperature, the monomer exists in an isotropic liquid phase, where the molecules are randomly oriented. In this phase, the polymerization rate generally increases with temperature, following typical Arrhenius behavior, as the increased thermal energy enhances monomer and radical mobility. However, at very high temperatures, the rate may begin to decrease. This can be due to the increased likelihood of depropagation, where the polymer chains start to unzip. kpi.ua The polymerization behavior in the isotropic phase below 90°C can be similar to that of conventional isotropic diacrylates. researchgate.netscispace.com

| Phase | Temperature Range | General Polymerization Rate Behavior | Reference |

| Crystalline | T < Melting Point | Low, increases as T approaches melting point | kpi.ua |

| Liquid Crystalline | Melting Point < T < Clearing Point | Often fast and temperature-independent over a range | kpi.uaresearchgate.net |

| Isotropic | T > Clearing Point | Increases with T, may decrease at very high T | kpi.uaresearchgate.netscispace.com |

Role of Monomer Ordering and Molecular Orientation in Photopolymerization

The inherent order of monomers in liquid crystalline (LC) phases can significantly alter polymerization mechanisms and the properties of the resulting polymer networks. mdpi.com For liquid crystalline diacrylates like derivatives of this compound, the initial ordering of the monomer molecules plays a crucial role in the photopolymerization process. mdpi.comkpi.uaresearchgate.net

In the crystalline state, the molecules of some diacrylate monomers are arranged in a way that allows for polymerization, albeit at a low rate that increases as the temperature approaches the crystalline-to-nematic transition. kpi.ua However, in the liquid crystalline state, a higher degree of monomer ordering does not necessarily lead to a faster initial polymerization rate. kpi.ua This can be attributed to a balance between the propagation and termination steps of the polymerization reaction. kpi.ua

The orientation of the monomer can be controlled, for instance, by using a substrate coated with polyimide and unidirectionally rubbed. researchgate.netscispace.com This uniaxial orientation of the monomer in its nematic phase can be "frozen-in" during polymerization, leading to a uniaxially crosslinked network. researchgate.netscispace.com The degree of order in these networks is dependent on the polymerization temperature but becomes nearly temperature-independent after the reaction is complete. scispace.comresearchgate.net Interestingly, in some cases, a high initial orientation can see a slight reduction in the degree of order during crosslinking, while at higher temperatures with lower initial ordering, the uniaxial orientation can increase upon reaction. researchgate.netscispace.com

The phase of the monomer (crystalline, liquid crystalline, or isotropic) has a more significant impact on the initial polymerization rate than the reaction temperature itself. kpi.ua Polymerizing in an ordered, nematic liquid crystalline phase can substantially reduce volumetric shrinkage compared to polymerization in an isotropic phase. mdpi.comresearchgate.net For example, a nematic diacrylate exhibited a volumetric shrinkage of 2.2% when polymerized in the nematic phase, compared to 6.0% when polymerized from an initial isotropic phase. mdpi.com

Table 1: Influence of Monomer Phase on Polymerization Shrinkage

| Initial Monomer Phase | Polymerization Temperature | Volumetric Shrinkage (%) |

| Nematic Liquid Crystalline | Room Temperature | 2.2 |

| Isotropic | 60 °C | 6.0 |

| This table is based on data for a nematic diacrylate, 2-t-butyl-1,4-phenylene bis(4-(6-(acryloyloxy)hexyloxy)benzoate), which demonstrates the principle of reduced shrinkage in ordered systems. mdpi.com |

Oxygen Inhibition Effects in Photopolymerization

Oxygen is a well-known inhibitor of free-radical polymerization. radtech.org It reacts with the carbon-centered radicals at the ends of growing polymer chains, leading to chain termination and a reduction in curing efficiency. radtech.org This inhibition is particularly detrimental at the air-film interface where oxygen can continuously diffuse into the resin. radtech.org

Several strategies can be employed to mitigate oxygen inhibition:

Inerting: Replacing the air with an inert gas like nitrogen is a straightforward but potentially costly solution. radtech.org

Monomer Structure: The chemical structure of the monomer itself can influence the extent of oxygen inhibition. Higher viscosity monomers can limit oxygen diffusion. radtech.org

Additives: The addition of certain molecules, such as thiols, can effectively reduce oxygen inhibition. radtech.org

Higher Initiator Concentration or Light Intensity: Increasing the concentration of the photoinitiator or the intensity of the UV light can help to overcome the inhibitory effects of oxygen. researchgate.netmdpi.com

In the context of microscale applications, such as the fabrication of hydrogel microstructures, oxygen inhibition is exacerbated due to the high surface-to-volume ratio. nih.gov The high oxygen permeability of materials like polydimethylsiloxane (B3030410) (PDMS), often used in microfluidic devices, can completely prevent polymerization in small droplets. nih.gov

Diffusional Characteristics of Monomeric Species and Pendant Double Bonds

The chain length of the monomer can influence the diffusivity of the unreacted pendant double bonds. kpi.ua An increase in monomer chain length can lead to increased diffusivity of these pendant groups, which in turn can result in a higher final conversion. kpi.ua Conversely, as the monomer chain length increases, the amount of monomer that has reacted when the peak polymerization rate is reached tends to decrease, which is attributed to a decrease in monomer diffusivity and the associated propagation rate constant. kpi.ua

Kinetic Models and Rate Constant Determination

The kinetics of photopolymerization can be described by empirical rate equations. A common approach uses a model where the reaction rate is a function of the degree of cure and a temperature-dependent rate constant. nih.gov

dα/dt = K_c(T) * f(α)

Where:

dα/dt is the reaction rate

α is the degree of cure

K_c(T) is the temperature-dependent rate constant

f(α) is a function of the degree of cure nih.gov

For photopolymerizations, the rate of polymerization is also dependent on the light intensity and the concentration of the photoinitiator. The termination mechanism, which can be bimolecular (two radicals combining) or unimolecular (a radical becoming trapped), also influences the kinetics. researchgate.net The exponent β in the rate equation below accounts for the termination mechanism, ranging from 0.5 for purely bimolecular termination to 1 for purely monomolecular termination. researchgate.net

Rate ∝ [I]^β * [M]

Where:

[I] is the initiator concentration

[M] is the monomer concentration researchgate.net

Kinetic constants for photopolymerizations can be determined using techniques like dilatometry and electron spin resonance (ESR) spectroscopy. kpi.uacmu.edu For some systems, it has been shown that after an initial period, a pseudo-stationary state is reached where the concentrations of the polymeric radicals and the moderator (in controlled radical polymerization) remain essentially constant. cmu.edu This allows for the determination of the equilibrium constant between dormant and active species, as well as the rate constants for reversible activation and deactivation. cmu.edu

Radical Polymerization Mechanisms

This compound can undergo free-radical polymerization, a process initiated by molecules that can form radicals. researchgate.net This type of polymerization is a chain reaction consisting of several key steps. wikipedia.org

Chain Initiation, Propagation, and Termination

The classical mechanism for radical polymerization involves three main stages:

Initiation: This is the first step where an active center is created from which a polymer chain will grow. wikipedia.org This typically involves the decomposition of an initiator molecule, such as benzoyl peroxide or α,α'-azoisobutyronitrile (AIBN), to form free radicals. researchgate.net These initiator radicals then react with a monomer unit, transferring the radical to it and initiating the polymer chain. wikipedia.org

Propagation: The newly formed monomer radical then adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. wikipedia.org

Termination: The growth of a polymer chain is stopped through a termination reaction. This can occur through two primary mechanisms:

Combination (or Coupling): Two growing polymer chains react to form a single, longer polymer chain. acs.org

Disproportionation: An atom (usually a hydrogen atom) is transferred from one polymer chain to another. This results in two terminated chains, one with a saturated end and the other with an unsaturated end. acs.org

Termination can also occur when an active radical becomes trapped within the increasingly viscous and immobile polymer network, a process known as unimolecular termination. nih.gov

Chain Transfer Reactions

Chain transfer is a reaction that can occur during polymerization where the activity of a growing polymer chain is transferred to another molecule. acs.org This terminates the growth of the original chain and creates a new radical that can initiate the growth of a new chain. acs.org Chain transfer can occur to the monomer, a solvent, or a deliberately added chain transfer agent. acs.orgmdpi.com

The efficiency of a chain transfer agent can be influenced by its chemical structure. For example, the presence of a phenyl group at the allylic position can lead to a more stable radical fragment due to an expanded conjugated system, thus promoting the chain transfer reaction. acs.org Similarly, hyperconjugation from a methyl group can also stabilize the resulting radical. acs.org

Autoacceleration and Autodeceleration Phenomena

The polymerization of diacrylate monomers, such as this compound, is characterized by complex kinetic profiles that include autoacceleration and autodeceleration.

Conversely, autodeceleration describes a period where the reaction rate decreases more rapidly than would be expected from monomer depletion alone. kpi.ua This phase typically follows autoacceleration at high conversions. The vitrification of the polymerizing system, where the glass transition temperature of the polymer-monomer mixture approaches the reaction temperature, severely restricts the mobility of all species, including the monomers. This diffusion limitation of monomers to the active radical sites causes a significant drop in the propagation rate, leading to autodeceleration and the cessation of the reaction before all monomer is consumed. kpi.ua Studies on similar multifunctional systems have identified these distinct stages of autoacceleration, a period of constant rate polymerization, and subsequent autodeceleration. researchgate.net

In certain controlled or 'living' radical polymerizations using iniferters (initiator-transfer agent-terminator), the typical autoacceleration behavior may be suppressed. psu.edu In such systems, the reversible termination between the propagating chain and a radical from the iniferter can dominate the reaction, preventing the rapid increase in radical concentration and thus eliminating the autoacceleration peak, leading only to autodeceleration. psu.edu

Controlled/Living Polymerization Approaches (e.g., ROMP, Anionic Polymerization)

Achieving control over polymer architecture, molecular weight, and dispersity is a central goal in polymer synthesis, pursued through various controlled/living polymerization techniques. sigmaaldrich.com While conventional free-radical polymerization of this compound is common, the application of more advanced methods is an area of research interest.

Controlled Radical Polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are widely used for a broad range of vinyl monomers, including acrylates. sigmaaldrich.comacs.org These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com For instance, RAFT polymerization has been modeled for acrylate monomers, demonstrating kinetic dependencies on monomer and initiator concentrations. rsc.org Similarly, ATRP has been successfully employed to polymerize various acrylate monomers, sometimes in combination with "click" chemistry for post-polymerization modification. acs.org

Anionic polymerization is another powerful living polymerization technique. nih.gov It proceeds via anionic active centers and can produce polymers with narrow molecular weight distributions, provided that termination and chain transfer reactions are eliminated. nih.govsemanticscholar.org While highly effective for non-polar monomers like styrene (B11656) and dienes, the anionic polymerization of polar monomers such as acrylates can be complicated by side reactions involving the carbonyl group. nih.govsemanticscholar.org However, under specific conditions and with appropriate initiators, the controlled anionic polymerization of acrylate monomers is achievable. nih.govuni-bayreuth.de Living anionic polymerization has been successfully realized for 1,4-divinylbenzene, a monomer structurally analogous to this compound, yielding soluble polymers with predictable molecular weights and low dispersity. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process driven by the relief of ring strain in cyclic olefin monomers. 20.210.105 It is a powerful tool for creating polymers with complex architectures, utilizing well-defined metal-based catalysts. 20.210.105acs.org As this compound is an acyclic monomer, ROMP is not a applicable polymerization method for this compound.

Crosslinking Studies in this compound Polymerization

As a bifunctional monomer, this compound serves as a crosslinking agent, leading to the formation of three-dimensional polymer networks. polysciences.comontosight.ai

Formation of Densely Crosslinked Polymer Networks

The polymerization of this compound and related aromatic or mesogenic diacrylates results in the formation of densely crosslinked polymer networks. researchgate.netkpi.uascispace.com The rigid phenylene group in the monomer's backbone contributes to the synthesis of polymers with high rigidity and thermal stability. polysciences.compolysciences.com Photoinitiated polymerization of similar diacrylate monomers in their liquid crystalline state can produce highly ordered and densely crosslinked networks. researchgate.netkpi.ua These materials are investigated for applications requiring robust mechanical properties and stability.

Degree of Crosslinking and its Measurement (e.g., Swelling Propensity Factors)

The degree of crosslinking is a critical parameter that dictates the physical and chemical properties of the polymer network, such as its mechanical strength and swelling behavior. researchgate.netbibliotekanauki.pl A high degree of crosslinking generally results in a more rigid material that is less prone to swelling in solvents.

One method to characterize the extent of crosslinking is by determining the swelling propensity (SP) factor. In studies involving monolithic columns made from the copolymerization of phenyl acrylate and this compound, swelling propensity factors were measured to assess the network structure. researchgate.netnih.gov The obtained values indicated a high degree of crosslinking. researchgate.netnih.gov

Table 1: Swelling Propensity Factors for Poly(phenyl acrylate-co-1,4-phenylene diacrylate) Monoliths

| Polymer System | Swelling Propensity (SP) Factor Range | Indicated Degree of Crosslinking | Source |

| Poly(phenyl acrylate-co-1,4-phenylene diacrylate) | 0.47 - 0.87 | High | researchgate.netnih.gov |

The swelling capacity of hydrogels, which are lightly crosslinked networks, is another measure. For instance, copolymerizing sodium acrylate with acrylamide (B121943) can increase the swelling capacity by nearly five times compared to polyacrylamide hydrogel alone, demonstrating how monomer composition influences network properties. aidic.it

Influence of Polymerization Parameters on Crosslinking Density

The final crosslinking density of a polymer network is not solely dependent on the monomer structure but is also significantly influenced by the conditions under which polymerization is carried out. bibliotekanauki.plnih.gov Key parameters include the monomer-to-solvent (porogen) ratio, the chemical nature of the porogen, polymerization temperature, and initiator concentration. nih.govnih.gov

In the preparation of monolithic columns from phenyl acrylate and this compound, it was demonstrated that variation of these parameters has a significant impact on the porous properties of the resulting supports. nih.gov Adjusting the monomer-to-porogen ratio and the polymerization temperature allows for the tuning of porosity and permeability, which are directly related to the network's structure and crosslink density. nih.gov Generally, a higher concentration of the crosslinking monomer leads to a higher crosslink density, which in turn affects the material's glass transition temperature and mechanical properties. nih.gov

Table 2: Influence of Polymerization Parameters on Poly(phenyl acrylate-co-1,4-phenylene diacrylate) Monolith Properties

| Parameter Varied | Effect on Polymer Network Properties | Source |

| Total Monomer to Porogen Ratio | Significant impact on porous properties and permeability | nih.gov |

| Nature of Pore-Forming Agent (Porogen) | Significant impact on porous properties | nih.gov |

| Polymerization Temperature | Significant impact on porous properties and permeability | nih.gov |

Copolymerization with Other Monomers

This compound is frequently copolymerized with other monomers to tailor the properties of the final material for specific applications. A notable example is its copolymerization with phenyl acrylate. researchgate.netontosight.ai

Thermally initiated free-radical copolymerization of phenyl acrylate (PA) as the functional monomer and this compound (PDA) as the crosslinker is used to prepare monolithic capillary columns for chromatography. researchgate.netnih.gov In this system, an initiator such as alpha,alpha'-azoisobutyronitrile (AIBN) is used in the presence of inert diluents (porogens) like 2-propanol and tetrahydrofuran (B95107). researchgate.net The resulting poly(phenyl acrylate-co-1,4-phenylene diacrylate) monoliths exhibit high mechanical stability and are effective for the separation of biomolecules like proteins and oligonucleotides. researchgate.netontosight.ai The properties of the copolymer can be precisely controlled by adjusting the monomer composition and the polymerization conditions, allowing for a wide range of potential uses in materials science and biomedical research. ontosight.ai

Copolymerization with Phenyl Acrylate

The copolymerization of this compound (PDA) with Phenyl Acrylate (PA) is a common method for synthesizing highly cross-linked, rigid polymer networks. ontosight.ainih.gov These materials, often in the form of monoliths, are particularly useful for applications in separation science, such as high-pressure liquid chromatography (HPLC). nih.govresearchgate.netnih.gov

Mechanism: The synthesis of poly(phenyl acrylate-co-1,4-phenylene diacrylate) typically proceeds via a free-radical polymerization mechanism. ontosight.ai The process is commonly initiated by the thermal decomposition of an initiator, such as α,α'-azoisobutyronitrile (AIBN), which generates primary radicals. researchgate.netnih.gov These radicals attack the vinyl group of either a PA or PDA monomer, initiating the growth of a polymer chain.

As a difunctional monomer, PDA acts as a cross-linker. After one of its acrylate groups has been incorporated into a growing polymer chain, the second (pendant) acrylate group remains available for polymerization. The reaction of this pendant group with another growing chain creates a covalent bond between two chains, leading to the formation of a three-dimensional network. This cross-linking process is fundamental to the development of the monolith's porous structure and mechanical stability. nih.gov

Kinetics and Research Findings: The kinetics of this copolymerization dictate the final properties of the polymer. While specific reactivity ratios for the PA/PDA system are not extensively documented, studies on the copolymerization of similar n-alkyl acrylate monomers suggest that their reactivity ratios are often close to unity. researchgate.net This would imply a tendency towards random incorporation of both PA and PDA monomers into the polymer chains.

Research has shown that the properties of the resulting poly(PA-co-PDA) monoliths are highly dependent on the polymerization conditions. nih.gov The ratio of monomers to porogens (inert diluents used to create pores), the nature of the porogen, and the polymerization temperature all have a significant impact on the porous and mechanical properties of the final material. nih.govresearchgate.net For instance, variations in these parameters can be used to control the total porosity and pore volume fraction, which in turn affects the permeability and separation efficiency of the monolithic columns in chromatographic applications. nih.gov The high degree of cross-linking in these systems is evidenced by their mechanical stability and low swelling propensity. nih.gov

| Polymerization Parameter | Effect on Poly(PA-co-PDA) Monolith Properties | Reference |

| Total Monomer to Porogen Ratio | Influences porosity and permeability. | nih.govresearchgate.net |

| Nature of Pore-Forming Agent | Significantly impacts the porous properties of the support. | nih.govresearchgate.net |

| Polymerization Temperature | Affects the final porosity and pore volume fraction. | nih.gov |

Copolymerization with Methyl Methacrylate (B99206)

The copolymerization of this compound with Methyl Methacrylate (MMA) combines a rigid cross-linker (PDA) with a common vinyl monomer (MMA) to form durable, glassy polymer networks. While specific studies detailing the kinetics of this exact monomer pair are limited, the mechanism can be understood from the well-established principles of free-radical copolymerization involving vinyl/divinyl monomers. scielo.org.mx

Mechanism: The reaction proceeds via a free-radical mechanism, which can be broken down into several key stages. scielo.org.mx

Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) decomposes under heat or UV light to form primary radicals.

Propagation: A primary radical adds to the double bond of either an MMA or a PDA monomer, creating a new monomer radical. This radical chain end then propagates by adding to other monomer molecules. Four propagation reactions are possible: an MMA-terminated radical adding to an MMA monomer, an MMA-terminated radical adding to a PDA monomer, a PDA-terminated radical adding to an MMA monomer, and a PDA-terminated radical adding to a PDA monomer. dergipark.org.tr

Cross-linking: When a PDA unit is incorporated into a growing chain, its second acrylate group (pendant double bond) can be attacked by a radical from another chain. This reaction creates a cross-link, leading to the formation of a three-dimensional polymer network. scielo.org.mx

Termination: The growth of polymer chains is halted when two radical chain ends react with each other through combination or disproportionation. scielo.org.mx

Kinetics and Research Findings: The kinetics of such copolymerizations are complex, especially after the gel point, where the formation of a cross-linked network dramatically increases viscosity and introduces diffusion-controlled reaction steps. scielo.org.mx The relative reactivities of the monomers (reactivity ratios) determine the composition and microstructure of the polymer chains. In acrylate-methacrylate systems, the methacrylate monomer is often more reactive than the acrylate monomer. Quantum chemistry studies on the free-radical polymerization of MMA have provided detailed insights into its propagation kinetics. acs.orgresearchgate.net

The final polymer is typically a rigid, amorphous material, with properties influenced by the concentration of the PDA cross-linker. researchgate.net A higher PDA content leads to a more densely cross-linked network, resulting in increased rigidity, thermal stability, and solvent resistance, but potentially greater brittleness.

Co-cross-linking with Poly(ethylene glycol) diacrylate (PEGDA) and Ethylene glycol dimethacrylate (EGDMA)

The co-cross-linking of this compound (PDA) with two other difunctional monomers, Poly(ethylene glycol) diacrylate (PEGDA) and Ethylene glycol dimethacrylate (EGDMA), creates a ternary polymer network with hybrid properties. This system combines a rigid aromatic cross-linker (PDA), a short-chain, rigid aliphatic cross-linker (EGDMA), and a longer, flexible, hydrophilic cross-linker (PEGDA). polysciences.comnih.govmdpi.com

Mechanism: The formation of this network occurs through a free-radical polymerization mechanism, often initiated by UV light in the presence of a photoinitiator (photopolymerization). mdpi.comnih.gov The initiator generates free radicals that react with the acrylate or methacrylate double bonds of any of the three monomers. nih.gov Since all three components are difunctional, they all act as cross-linkers, contributing to the formation of a single, continuous three-dimensional network. nih.gov

The propagation involves the reaction of growing radical chains with available double bonds from PDA, PEGDA, and EGDMA monomers. The random nature of this process leads to a complex network structure where the properties are determined by the collective contributions of each cross-linker. nih.gov

The final properties of the co-cross-linked material are a composite of the individual monomer characteristics:

This compound (PDA): Contributes rigidity, thermal stability, and hydrophobicity due to its aromatic core.

Ethylene glycol dimethacrylate (EGDMA): As a short and rigid cross-linker, it creates a high cross-link density, enhancing the mechanical strength and stiffness of the network. mdpi.comnih.gov

Poly(ethylene glycol) diacrylate (PEGDA): Introduces hydrophilicity, biocompatibility, and flexibility into the network. polysciences.comnih.gov The length of the PEG chain in the PEGDA monomer can be varied to tune the mesh size, swelling behavior, and elasticity of the resulting hydrogel. nih.gov

By adjusting the relative concentrations of these three cross-linkers, a wide range of material properties can be achieved. For example, increasing the proportion of PDA and EGDMA would likely result in a harder, more rigid material, while increasing the PEGDA content would lead to a more flexible and water-absorbent hydrogel. Studies on mixed PEGDA/EGDMA systems have shown that their combination allows for the fine-tuning of mechanical properties for specific applications like contact lenses. mdpi.com While direct research on the ternary PDA/PEGDA/EGDMA system is not widely available, the principles of co-cross-linking suggest it is a viable method for creating advanced materials with tailored performance characteristics.

Advanced Materials Science and Engineering Applications of 1,4 Phenylene Diacrylate Based Polymers

Applications in High-Performance Coatings

Polymers derived from 1,4-phenylene diacrylate are integral to the formulation of high-performance coatings, offering enhanced durability and protective qualities. The inherent rigidity and chemical resistance of the aromatic diacrylate monomer contribute significantly to the performance of these coatings in demanding environments. polysciences.com Crosslinkers, in general, create robust three-dimensional networks that improve material performance by increasing stability against chemical and environmental factors, enhancing mechanical strength, and providing thermal resistance. polysciences.com

UV Resistance Enhancement

The incorporation of this compound into polymer coatings is a key strategy for improving their resistance to ultraviolet (UV) radiation. polysciences.com The aromatic structure of PDA helps to absorb and dissipate UV energy, thus protecting the underlying substrate from degradation. This is particularly important for outdoor applications where materials are continuously exposed to sunlight. Research on coatings for optical fibers, for instance, has demonstrated that polymers derived from a related compound, Dimethyl 1,4-Phenylenediacrylate, show improved resistance to environmental factors including UV light, which significantly enhances the longevity and performance of the fibers. While aliphatic diacrylates may show reduced UV sensitivity due to the lack of aromatic conjugation, the controlled introduction of aromatic moieties like in PDA can be tailored for specific UV-curing applications.

Scratch Protection Mechanisms

The high crosslinking density and rigidity imparted by this compound contribute to the exceptional scratch and mar resistance of coatings. polysciences.com The resulting hard, durable surface is less susceptible to mechanical damage from abrasion and impact. Studies on automotive refinish coatings have highlighted the importance of chemical structure in determining mechanical properties like scratch resistance. researchgate.net The degradation of scratch resistance in coatings after exposure to weathering is a known issue, often caused by chemical changes like crosslink scission. researchgate.net The stable crosslinked network formed by PDA helps to mitigate these effects. Furthermore, the development of shape-recovery polymer coatings demonstrates how tailored polymer architectures can restore barrier and corrosion protection properties after being scratched. acs.org The use of crosslinkers in coatings is a fundamental approach to improving mechanical strength and creating durable structures. polysciences.com

Applications in Optical and Electronic Materials

The unique combination of optical clarity, dimensional stability, and thermal resistance makes this compound-based polymers highly suitable for applications in optical and electronic materials. polysciences.com These polymers serve as critical components in a range of devices where performance and reliability are paramount.

Dimensional Stability and Heat Resistance

The aromatic nature of this compound is a primary contributor to the high thermal stability and dimensional stability of the resulting polymers. polysciences.com This is crucial for electronic coatings and components that are subjected to temperature fluctuations during operation. polysciences.com The rigid polymer network minimizes thermal expansion and contraction, ensuring that the material maintains its shape and integrity at elevated temperatures. Research into poly(phenylene ether) blends has shown that the incorporation of specific crosslinkers can significantly enhance dimensional stability by restricting polymer chain mobility and increasing crosslinking density. researchgate.netuni-bayreuth.de Similarly, coatings containing poly(p-phenylene terephthamide) have demonstrated remarkably improved thermal dimensional stability. mdpi.com

Optical Discs and Aspherical Lenses

The photopolymerization of acrylate (B77674) monomers is a key technology in the replication of high-precision optical components like optical discs and aspherical lenses. scispace.com The rapid curing and ability to precisely replicate microscopic features make this an ideal manufacturing method. While specific formulations are often proprietary, the use of rigid crosslinking agents like those based on phenylene structures is beneficial for achieving the necessary optical and mechanical properties. For instance, cross-linking agents with rigid chemical structures, including this compound and its methacrylate (B99206) counterpart, are noted for their use in creating stiff optical zones in contact lenses. epo.org The replication of aspherical lenses, which are crucial for laser read-out systems in optical disc players, relies on the formation of densely crosslinked polymer networks that provide excellent dimensional stability and optical clarity. scispace.comresearchgate.net

Optical Fiber Coatings

Optical fibers require protective coatings to preserve their mechanical integrity and optical performance by shielding the fragile silica (B1680970) glass from abrasions, mechanical stress, and environmental factors. researchgate.net Acrylate-based polymers are widely used for this purpose due to their rapid cure speeds via free-radical polymerization, good adhesion to silica, and tunable mechanical properties. researchgate.net

While not as common as more flexible aliphatic acrylates, the incorporation of rigid aromatic monomers like this compound into coating formulations can enhance specific properties. The rigid phenylene group in the PDA backbone contributes to increased thermal stability and hardness of the cured coating. This can be particularly advantageous for optical fibers designed for use in harsh environments or applications where higher temperature resistance is required. The difunctional nature of PDA allows it to act as a crosslinker, increasing the network density of the coating, which can improve its protective characteristics and chemical resistance.

Liquid Crystal Polymer Networks

One of the most significant applications of this compound and its derivatives is in the formation of Liquid Crystal Polymer Networks (LCPNs) or liquid crystalline thermosets. nih.govacs.org These materials are created by the in-situ photopolymerization of oriented liquid crystal (LC) monomers, effectively freezing the anisotropic molecular order of the LC phase into a solid, crosslinked polymer network. acs.orgnih.gov

The rigid, rod-like structure of molecules based on the this compound core is fundamental to their ability to form liquid crystalline phases, such as nematic and smectic phases. nih.govacs.org For instance, 1,4-phenylene bis{4-[6-(acryloyloxy)hexyloxy]benzoate}, a well-studied derivative, exhibits a broad nematic phase over a wide temperature range. nih.gov When this monomer is aligned in its nematic state and subsequently exposed to UV radiation, the acrylate groups polymerize, creating a densely crosslinked and uniaxially oriented polymer network. nih.gov

A key feature of these resulting networks is that the molecular orientation is preserved, leading to materials with anisotropic properties, including significant birefringence (the dependence of refractive index on polarization and propagation direction of light). nih.gov The degree of order and the resulting optical properties can be tuned by controlling the polymerization temperature. nih.gov Research has shown that polymerization in the more ordered nematic phase can proceed faster and with significantly less volumetric shrinkage compared to polymerization in the isotropic state, which is a major advantage for precision optical applications. acs.org These anisotropic networks are of great interest for use as optical compensation films in liquid crystal displays (LCDs), polarizers, and other passive optical components. google.com

Table 1: Properties of Liquid Crystal Networks based on this compound Derivatives This table presents data on various liquid crystal monomers incorporating the this compound structural motif, highlighting their phase transitions and the properties of the resulting polymer networks.

| Monomer/System | Monomer Phase Transitions (°C) | Resulting Polymer Network Properties | Reference |

|---|

Applications in Adhesives and Composites

The inherent properties of this compound make it a valuable component for formulating high-performance adhesives and composite materials. google.com Its incorporation into polymer networks enhances strength, durability, and thermal performance.

In adhesive formulations, this compound acts as a crosslinking agent that imparts significant strength and durability. The two acrylate functional groups enable the formation of a dense, three-dimensional polymer network. The central phenylene ring provides rigidity and stiffness to the polymer backbone. This combination of high crosslink density and a rigid molecular structure results in adhesives with excellent mechanical properties, including high bond strength and resistance to creep. Furthermore, the aromatic nature of the monomer contributes to enhanced chemical resistance, making these adhesives suitable for applications where exposure to solvents and other chemicals is a concern.

For fiber-reinforced composites and other structural materials, maintaining mechanical properties at elevated temperatures is crucial. Polymers derived from this compound exhibit high thermal stability, attributed to the aromatic core which restricts segmental motion and raises the glass transition temperature (Tg) of the polymer matrix. google.com When used as a crosslinker or as part of the resin matrix in a composite, PDA helps to create thermally stable bonds between the polymer and the reinforcing material (e.g., glass or carbon fibers). This ensures that the composite material retains its structural integrity, stiffness, and strength over a wider operating temperature range compared to composites made with purely aliphatic acrylates.

Applications in 3D Printing Technologies

Vat photopolymerization techniques, such as stereolithography (SLA), rely on liquid photopolymer resins that are selectively cured by light to build objects layer by layer. The chemical composition of the resin is a critical factor that determines the properties of the final printed part.

This compound can be used as a key monomer in SLA resins to produce 3D printed objects with high mechanical performance and thermal resistance. researchgate.net In a typical SLA resin, a mixture of monomers and oligomers is used to achieve a balance of properties such as viscosity, cure speed, and the characteristics of the final part.

The inclusion of PDA as a crosslinking monomer significantly enhances the properties of the cured material. Its rigid aromatic structure leads to printed parts with a higher Young's modulus, greater tensile strength, and increased hardness. This is particularly useful for producing functional prototypes, jigs, fixtures, and end-use parts that require high stiffness and dimensional stability. Furthermore, the thermal stability imparted by the phenylene ring results in a higher glass transition temperature (Tg) for the printed object, allowing it to withstand higher service temperatures without deforming. The amount of PDA in the formulation can be adjusted to tune these properties, balancing rigidity with other desired characteristics like toughness or flexibility, which can be contributed by other components in the resin blend. researchgate.net

Digital Light Processing (DLP) Technologies

This compound (PDA) is a bifunctional monomer utilized in photopolymerization-based 3D printing technologies like Digital Light Processing (DLP). ontosight.ai Its two reactive acrylate groups allow for the formation of highly cross-linked polymers when exposed to UV radiation. ontosight.ai This characteristic makes it a suitable component in resins for DLP, where a digital micromirror device projects UV light to selectively cure liquid resin layer by layer, building a 3D object. ontosight.airesearchgate.net

The incorporation of aromatic diacrylates like PDA into 3D printing resins can offer advantages such as reduced polymerization shrinkage compared to common aliphatic monomers. acs.org This is a critical factor in DLP, as excessive shrinkage can lead to internal stresses, deformation, and reduced accuracy in the final printed part. acs.org The rigid phenylene ring in the PDA structure contributes to the dimensional stability of the cured polymer. polysciences.com

In the context of DLP, the photopolymerization kinetics are crucial. The process relies on the rapid and controlled solidification of the resin upon light exposure. acs.org Resins containing PDA are formulated with photoinitiators that absorb light at the wavelength emitted by the DLP projector (often in the UV or visible light spectrum) to generate radicals and initiate the polymerization of the acrylate groups. ontosight.aiacs.org The efficiency of this process influences the printing speed and the resolution of the final object. acs.org The development of multi-material DLP systems has further expanded the possibilities, enabling the printing of complex structures with varying material properties, where monomers like PDA can be incorporated into specific resin formulations to achieve desired characteristics in the final product. acs.org

Rheological Prerequisites for 3D Printing Inks

The successful application of this compound in 3D printing, particularly in extrusion-based methods like direct ink writing (DIW), is highly dependent on the rheological properties of the formulated ink. nih.gov Rheology, the study of the flow of matter, is critical for ensuring that the ink can be extruded smoothly through a nozzle and then hold its shape to build a stable structure. mdpi.comnih.gov

A key requirement for a printable ink is shear-thinning behavior . mdpi.comnih.gov This means the ink's viscosity decreases under the high shear stress experienced during extrusion from the nozzle, allowing it to flow easily. Once deposited, the shear stress is removed, and the ink's viscosity should recover quickly, a property known as thixotropy . mdpi.comnih.gov This rapid recovery ensures that the printed filament maintains its shape and does not collapse before it can be solidified or cured, a crucial factor for achieving high-fidelity prints. nih.gov

The viscosity of the ink at low shear rates (the "zero-shear" or "plateau" viscosity) must be high enough to prevent the ink from flowing or spreading uncontrollably after deposition. mdpi.com However, an excessively high viscosity can make the ink difficult or impossible to extrude. mdpi.com Therefore, a balance must be struck. The addition of rheology modifiers is a common strategy to achieve the desired viscosity and shear-thinning properties. nih.gov

For photocurable inks containing this compound, the rheological properties must be compatible with the curing process. The ink must maintain its printed form long enough for UV light or another energy source to initiate polymerization and solidify the structure. The final mechanical properties of the printed object are also influenced by the initial ink rheology, as it affects the internal structure and potential for defects.

Biomedical Engineering Applications

Polymers derived from this compound and its analogs are being explored for various biomedical applications due to their potential for creating materials with tailored properties. ontosight.aipolysciences.com The ability to form cross-linked networks allows for the development of stable materials, a desirable attribute in biomedical devices and tissue engineering scaffolds. polysciences.comrsc.org The biocompatibility of these polymers is a critical area of research, as materials intended for use in the body must not elicit adverse reactions. ontosight.airsc.org

The versatility of acrylate-based polymers allows for their use in creating hydrogels for applications like drug delivery and tissue engineering. polysciences.com By controlling the cross-linking density through the concentration of monomers like this compound, the mechanical properties and swelling behavior of the resulting hydrogels can be precisely tuned. polysciences.com This control is essential for creating environments that can support cell growth or release therapeutic agents in a controlled manner. rsc.org

Furthermore, the development of synthetic polymers for biomedical use is driven by the need for materials with consistent, reproducible properties that can be engineered to meet specific biological requirements. rsc.org Research in this area focuses on functionalizing polymers to enhance their bioactivity and direct cellular responses, opening up possibilities for advanced regenerative medicine strategies. rsc.org

Dental Materials (e.g., Dental Composites)

This compound and structurally similar aromatic dimethacrylates are utilized in the formulation of dental composites. ontosight.ai These materials are used for tooth restorations due to their aesthetic qualities and mechanical strength. researchgate.netuni-muenchen.de The rigid aromatic structure of these monomers contributes to the development of highly cross-linked polymer networks upon curing, which is essential for the durability of dental fillings.

The performance of a dental composite is largely determined by the properties of its polymer matrix. mdpi.com Monomers like this compound are part of the organic resin phase, which, when combined with inorganic fillers, forms the final composite material. uni-muenchen.demdpi.com The choice of monomers significantly influences key characteristics of the cured composite, including its resistance to wear and its long-term stability in the oral environment. nih.gov

A significant challenge in the use of resin-based dental composites is polymerization shrinkage, which occurs as the monomer molecules convert into a more densely packed polymer network during curing. researchgate.netresearchgate.net This shrinkage can create stress at the interface between the restoration and the tooth, potentially leading to marginal gaps, microleakage, and secondary caries. researchgate.netmdpi.com

The molecular structure of the monomers used in the resin matrix plays a crucial role in the degree of shrinkage. acs.org The incorporation of rigid, aromatic monomers like this compound can help to mitigate this issue. acs.org Compared to more flexible, linear aliphatic monomers, the rigid structure of this compound can lead to less volumetric contraction during polymerization. This is because the aromatic rings restrict the conformational freedom of the polymer chains, resulting in a less significant change in volume as the network forms.

Research has shown that the use of high molecular weight or bulky monomers can also reduce polymerization shrinkage because there are fewer monomer units per unit volume to undergo the conversion to covalent bonds, which is the primary source of the volume reduction. acs.orguni-muenchen.de The development of "low-shrink" dental composites is an active area of research, with a focus on designing novel monomer systems that minimize this volumetric change. nih.govscience.gov For example, studies have investigated liquid crystal diacrylates with organized monomer phases, which have demonstrated substantially lower polymerization shrinkage compared to their isotropic counterparts. nih.gov

The mechanical properties of dental composites, particularly their elastic modulus, are critical for their clinical success. The elastic modulus, or stiffness, determines how a material deforms under an applied load and recovers its shape after the load is removed. 182.160.97 A dental restoration must be stiff enough to withstand the forces of mastication without fracturing, yet not so rigid that it transfers excessive stress to the surrounding tooth structure. mdpi.com

The inclusion of this compound and similar rigid, aromatic dimethacrylate crosslinkers in the polymer matrix significantly influences the mechanical properties of the cured composite. The rigid phenylene backbone of this compound contributes to the formation of a densely cross-linked and stiff polymer network. polysciences.com This high cross-link density generally leads to an increase in the elastic modulus of the resulting polymer. researchgate.net

Below is a table summarizing the tensile modulus of different poly(3-alkylthiophenes) as a function of the alkyl side chain length, illustrating the impact of molecular structure on mechanical properties.

| Polymer | Alkyl Side Chain | Tensile Modulus (GPa) |

| P3BT | Butyl | 1.87 |

| P3HT | Hexyl | 0.30 |

| P3OT | Octyl | 0.20 |

| P3DDT | Dodecyl | 0.16 |

| This table is adapted from data found in a study by Savagatrup et al. and demonstrates the principle that increasing the length of flexible side chains can decrease the stiffness of the polymer backbone. researchgate.net |

The glass transition temperature (Tg) is a crucial property of the polymer matrix in dental composites. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.govkinampark.com For a dental restoration to maintain its mechanical integrity and dimensional stability in the oral environment, which experiences temperature fluctuations, its Tg should be well above the typical range of oral temperatures. nih.gov

The chemical structure of the monomers used in the dental resin has a profound effect on the Tg of the cured polymer network. The incorporation of rigid structural elements, such as the phenylene ring in this compound, leads to a significant increase in the Tg. This is because the rigid aromatic core restricts the rotational freedom of the polymer chains, requiring more thermal energy for the material to transition into a more mobile, rubbery state.

Furthermore, the degree of cross-linking is directly related to the Tg. A higher concentration of a difunctional monomer like this compound results in a more densely cross-linked network. researchgate.net This increased cross-link density further restricts polymer chain mobility, thereby elevating the glass transition temperature. researchgate.net Studies have shown a linear relationship between the functionality of cross-linkers and the resulting Tg of the polymer system. researchgate.net For example, incorporating just 10% by weight of a rigid crosslinker into a poly(methyl methacrylate) network can increase the Tg by 15–20°C.

The relationship between polymerization temperature and Tg is also a significant factor. Research on nematic liquid crystal diacrylates has shown that polymerization at higher temperatures, even above the nematic-to-isotropic transition temperature of the monomer, can lead to a higher Tg in the resulting polymer. nih.gov This is attributed to the formation of a more cross-linked network at elevated temperatures. nih.gov

The table below illustrates the effect of cross-linker functionality on the glass transition temperature in different polymer systems.

| System | Cross-linker Functionality | Glass Transition Temperature (°C) |

| Acrylate System | 2 | ~40 |

| Acrylate System | 3 | ~60 |

| Acrylate System | 4 | ~80 |

| Diacrylate System | 2 | ~55 |

| Diacrylate System | 3 | ~70 |

| Diacrylate System | 4 | ~85 |